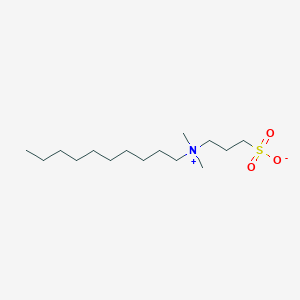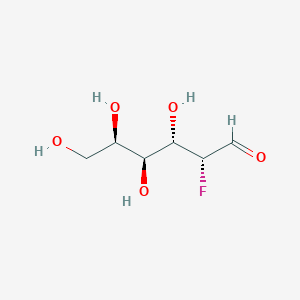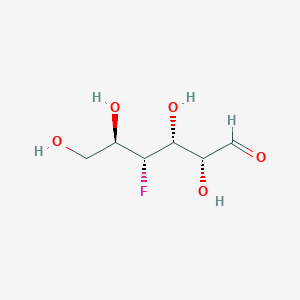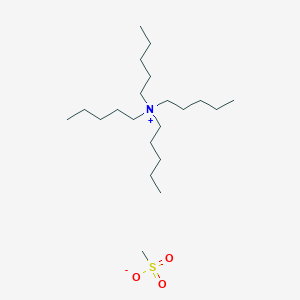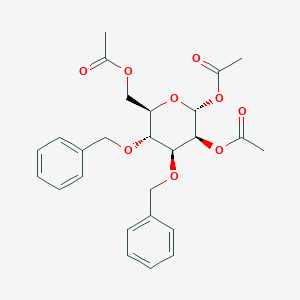
1,2,6-Tri-O-acetyl-3,4-di-O-benzyl-a-D-mannopyranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives similar to 1,2,6-Tri-O-acetyl-3,4-di-O-benzyl-α-D-mannopyranose often involves complex chemical pathways that include selective acetylation and glycosylation steps. For instance, the synthesis of related mannopyranose derivatives involves steps like per-O-acetylation, formation of acetobromomannose, and orthoester formation, followed by hydrolysis and triflation to introduce various functional groups necessary for further chemical reactions (Toyokuni et al., 2004).
Molecular Structure Analysis
The molecular structure of mannopyranose derivatives is characterized by their cyclic pyranose form, with acetyl and benzyl groups attached at specific positions. These groups influence the physical and chemical properties of the compound, such as reactivity and solubility. X-ray crystallography and NMR studies are commonly used to determine the exact structure and confirm the positions of these substituents on the mannopyranose ring (Turney et al., 2019).
Chemical Reactions and Properties
Mannopyranose derivatives participate in various chemical reactions, including glycosylation, where they act as glycosyl donors in the synthesis of oligosaccharides. The presence of acetyl and benzyl protecting groups allows for selective activation and reaction at specific hydroxyl groups, enabling the synthesis of complex carbohydrates with desired linkages (Kaur & Hindsgaul, 1991).
Wissenschaftliche Forschungsanwendungen
Microbial Mannosidases in Biotechnology and Pharmaceuticals
Research into microbial mannosidases, which cleave the 1,4-β-mannopyranosyl linkages in hetero-1,4-β-d-mannans to yield mannose, has significant implications for the synthesis of compounds like 1,2,6-Tri-O-acetyl-3,4-di-O-benzyl-a-D-mannopyranose. These enzymes are vital for the depolymerization of mannan and have applications in bioethanol production, synthesis of alkyl glycosides, and pharmaceuticals, offering a foundation for understanding and applying 1,2,6-Tri-O-acetyl-3,4-di-O-benzyl-a-D-mannopyranose in various domains (Chauhan & Gupta, 2017).
Synthesis of Antimicrobial Agents
The compound's related structures, such as triazoles, have been extensively reviewed for their wide spectrum of biological activities, including antimicrobial properties. This is particularly relevant for synthesizing compounds with potential activity against various pathogens, demonstrating the chemical versatility and potential of 1,2,6-Tri-O-acetyl-3,4-di-O-benzyl-a-D-mannopyranose in contributing to novel antimicrobial strategies (Verma et al., 2019).
Material Science and Nanotechnology
In material science, derivatives of 1,2,6-Tri-O-acetyl-3,4-di-O-benzyl-a-D-mannopyranose could be used as building blocks for designing materials with unique properties. Studies on compounds like benzene-1,3,5-tricarboxamide (BTA) indicate the potential for using such molecular structures in applications ranging from nanotechnology to polymer processing and biomedical applications, highlighting the role of chemical design in material innovation (Cantekin et al., 2012).
Antitumor and Anticancer Research
The structure of 1,2,6-Tri-O-acetyl-3,4-di-O-benzyl-a-D-mannopyranose and its analogs have been explored for antitumor activities. Research into heterocyclic compounds and their derivatives, including triazines and triazole-containing hybrids, has shown significant potential for developing new anticancer therapies. These studies underscore the importance of such compounds in designing drugs with improved efficacy against various cancers (Cascioferro et al., 2017).
Zukünftige Richtungen
Given its role as a crucial building block for the synthesis of a myriad of specialized pharmaceuticals, TDMBMP is likely to continue to be a focus of research in the field of biomedicine . Its versatility suggests that it may find use in the synthesis of new drugs tailored to combat a variety of diseases .
Eigenschaften
IUPAC Name |
[(2R,3R,4S,5S,6R)-5,6-diacetyloxy-3,4-bis(phenylmethoxy)oxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30O9/c1-17(27)30-16-22-23(31-14-20-10-6-4-7-11-20)24(32-15-21-12-8-5-9-13-21)25(33-18(2)28)26(35-22)34-19(3)29/h4-13,22-26H,14-16H2,1-3H3/t22-,23-,24+,25+,26+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBSOZVWQAKGBSC-JMTTVTNBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC(=O)C)OC(=O)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,6-Tri-O-acetyl-3,4-di-O-benzyl-a-D-mannopyranose | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




